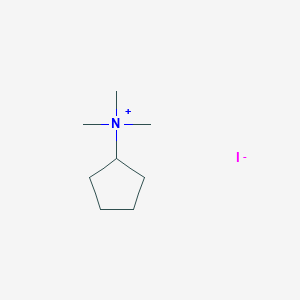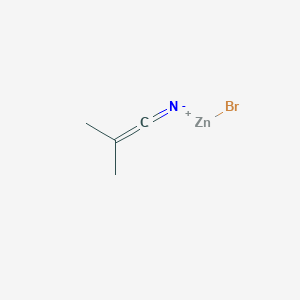
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride is a synthetic organic compound. It is characterized by the presence of a 2-propanol backbone substituted with a methylphenoxy group and a tetramethylpyrrolyl group. The hydrochloride form indicates that it is a salt formed with hydrochloric acid, which often enhances the compound’s solubility and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride typically involves multi-step organic reactions. A common approach might include:
Formation of the 2-propanol backbone: This can be achieved through the reduction of acetone using a reducing agent like sodium borohydride.
Introduction of the m-methylphenoxy group: This step might involve a nucleophilic substitution reaction where a phenol derivative reacts with a suitable alkyl halide.
Attachment of the tetramethylpyrrolyl group: This could be done through a Friedel-Crafts alkylation reaction using a pyrrole derivative and an alkylating agent.
Formation of the hydrochloride salt: The final step involves treating the free base with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods would likely involve similar steps but on a larger scale with optimized reaction conditions to maximize yield and purity. This might include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The alcohol group can be oxidized to a ketone or aldehyde using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agent used.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide, or other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Halogenating agents, nucleophiles like amines or thiols.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, while substitution reactions could introduce various functional groups onto the aromatic rings.
Applications De Recherche Scientifique
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride may have various applications in scientific research, including:
Chemistry: As a reagent or intermediate in organic synthesis.
Biology: Potential use in studying biological pathways or as a probe in biochemical assays.
Medicine: Possible applications in drug development or as a therapeutic agent.
Industry: Use in the production of specialty chemicals or materials.
Mécanisme D'action
The mechanism of action of 2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, hydrochloride would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to changes in cellular pathways or physiological effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, free base: The non-hydrochloride form of the compound.
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, acetate: An ester derivative.
2-Propanol, 1-(m-methylphenoxy)-3-(2,2,5,5-tetramethyl-1H-pyrrolyl)-, sulfate: A sulfate salt form.
Uniqueness
The hydrochloride form of the compound may offer unique properties such as enhanced solubility and stability compared to its free base or other salt forms. This can make it more suitable for certain applications, particularly in biological and medicinal research.
Propriétés
Numéro CAS |
41457-03-8 |
|---|---|
Formule moléculaire |
C18H28ClNO2 |
Poids moléculaire |
325.9 g/mol |
Nom IUPAC |
1-(3-methylphenoxy)-3-(2,2,5,5-tetramethylpyrrol-1-yl)propan-2-ol;hydrochloride |
InChI |
InChI=1S/C18H27NO2.ClH/c1-14-7-6-8-16(11-14)21-13-15(20)12-19-17(2,3)9-10-18(19,4)5;/h6-11,15,20H,12-13H2,1-5H3;1H |
Clé InChI |
IRYUTZVACSZVAN-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=CC=C1)OCC(CN2C(C=CC2(C)C)(C)C)O.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(3Z)-3-[(2-Methylphenyl)imino]-2-benzofuran-1(3H)-one](/img/structure/B14664882.png)
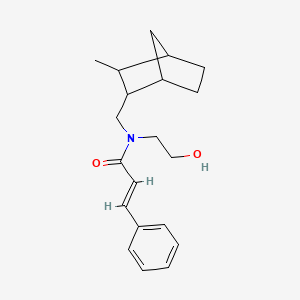
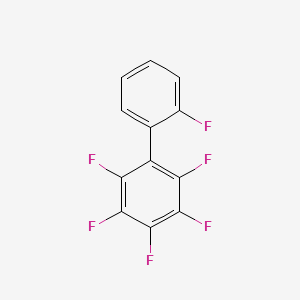
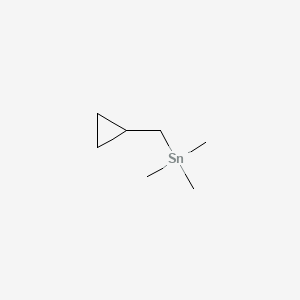

![N-[3,4-Bis(4-chlorophenyl)-5-(hydroxyamino)-3,4-dihydro-2H-pyrrol-2-ylidene]hydroxylamine](/img/structure/B14664909.png)

![2-[(Butylsulfanyl)methylidene]-3,4-dihydronaphthalen-1(2H)-one](/img/structure/B14664921.png)
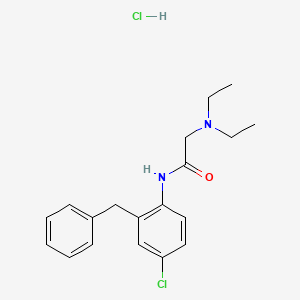
![1-{[Bis(benzyloxy)phosphoryl]oxy}pyrrolidine-2,5-dione](/img/structure/B14664935.png)
